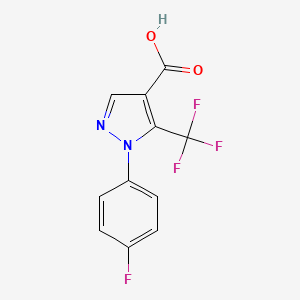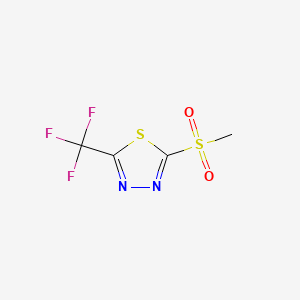![molecular formula C10H12N4S B1309878 丙基-(5-吡啶-4-基-[1,3,4]噻二唑-2-基)-胺 CAS No. 35314-25-1](/img/structure/B1309878.png)
丙基-(5-吡啶-4-基-[1,3,4]噻二唑-2-基)-胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Propyl-(5-pyridin-4-yl-[1,3,4]thiadiazol-2-yl)-amine is a useful research compound. Its molecular formula is C10H12N4S and its molecular weight is 220.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality Propyl-(5-pyridin-4-yl-[1,3,4]thiadiazol-2-yl)-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Propyl-(5-pyridin-4-yl-[1,3,4]thiadiazol-2-yl)-amine including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
半导体材料中的催化活性
- 已经利用丙基-(5-吡啶-4-基-[1,3,4]噻二唑-2-基)-胺及相关化合物合成了新型钌(II)配合物。这些配合物表现出半导体行为,并在催化领域具有潜在应用,特别是对乙酰苯甲酮的转移氢化作用,展示了它们在化学合成和材料科学中的重要性(Şerbetçi, 2013)。
抗癌潜力
- 研究重点是合成丙基-(5-吡啶-4-基-[1,3,4]噻二唑-2-基)-胺衍生物,具有有望的体外抗癌活性。一些衍生物,特别是曼尼希碱,对各种人类癌细胞系表现出显著的细胞毒性,表明在肿瘤学中具有潜在的治疗应用(Megally Abdo & Kamel, 2015)。
抗菌特性
- 已合成丙基-(5-吡啶-4-基-[1,3,4]噻二唑-2-基)-胺衍生物,并评估其抗菌活性。研究表明,这些化合物对各种微生物表现出良好至中等的活性,暗示它们在新型抗菌剂开发中的潜在用途(Bayrak et al., 2009)。
抗炎和镇痛活性
- 合成并评估了新型N-(5-取代苯基1,3,4-噻二唑-2-基)吖啶-9-胺衍生物,与丙基-(5-吡啶-4-基-[1,3,4]噻二唑-2-基)-胺相关。这项研究表明在开发治疗炎症和疼痛新药方面具有潜在应用(Kothamunireddy & Galla, 2021)。
杀虫特性
- 对N-(5-芳基-1,3,4-噻二唑-2-基)酰胺进行的研究,这些化合物在结构上与丙基-(5-吡啶-4-基-[1,3,4]噻二唑-2-基)-胺相关,已经发现了一类新型杀虫剂,对各种吸汁性昆虫害虫有效,表明它们在农业应用中的潜力(Eckelbarger et al., 2017)。
作用机制
Target of Action
Propyl-(5-pyridin-4-yl-[1,3,4]thiadiazol-2-yl)-amine is a derivative of 1,3,4-thiadiazole . The primary targets of this compound are microbial organisms such as Escherichia coli and Staphylococcus epidermidis . These organisms play a crucial role in various infections and diseases.
Mode of Action
The compound interacts with its targets by inhibiting their growth. It exhibits antimicrobial activity, which is the ability to kill or inhibit the growth of microbes
Biochemical Pathways
The compound affects the biochemical pathways of the target organisms, leading to their inhibition
Result of Action
The result of the compound’s action is the inhibition of microbial growth. It exhibits antimicrobial activity against Escherichia coli and Staphylococcus epidermidis, with MIC (Minimum Inhibitory Concentration) of 8 and 4 μg/mL respectively . This means that at these concentrations, the compound can inhibit the growth of these microbes.
生化分析
Biochemical Properties
Propyl-(5-pyridin-4-yl-[1,3,4]thiadiazol-2-yl)-amine plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to inhibit certain microbial enzymes, thereby exhibiting antimicrobial activity . Additionally, it interacts with proteins involved in cell signaling pathways, influencing cellular responses and functions . The nature of these interactions often involves binding to active sites or allosteric sites on the enzymes or proteins, leading to inhibition or modulation of their activity.
Cellular Effects
Propyl-(5-pyridin-4-yl-[1,3,4]thiadiazol-2-yl)-amine affects various types of cells and cellular processes. It has been shown to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, in cancer cells, this compound can induce apoptosis and inhibit cell proliferation by affecting key signaling pathways such as the VEGFR-2 pathway . Additionally, it can alter gene expression profiles, leading to changes in the production of proteins involved in cell cycle regulation and apoptosis.
Molecular Mechanism
The molecular mechanism of action of Propyl-(5-pyridin-4-yl-[1,3,4]thiadiazol-2-yl)-amine involves several key processes. At the molecular level, it binds to specific biomolecules, such as enzymes and receptors, leading to inhibition or activation of their functions. For instance, it has been shown to inhibit the activity of certain kinases involved in cell signaling pathways, thereby affecting downstream cellular responses . Additionally, it can modulate gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in the expression of target genes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Propyl-(5-pyridin-4-yl-[1,3,4]thiadiazol-2-yl)-amine can change over time. The stability and degradation of the compound are important factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it may degrade over extended periods or under specific conditions such as high temperature or exposure to light . Long-term effects observed in in vitro or in vivo studies include sustained inhibition of cell proliferation and induction of apoptosis in cancer cells.
Dosage Effects in Animal Models
The effects of Propyl-(5-pyridin-4-yl-[1,3,4]thiadiazol-2-yl)-amine vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects such as inhibition of tumor growth or reduction of microbial infections . At higher doses, toxic or adverse effects may be observed, including hepatotoxicity or nephrotoxicity. Threshold effects have been noted, where a certain dosage is required to achieve the desired therapeutic effect without causing significant toxicity.
Metabolic Pathways
Propyl-(5-pyridin-4-yl-[1,3,4]thiadiazol-2-yl)-amine is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and clearance from the body. For example, it may be metabolized by cytochrome P450 enzymes in the liver, leading to the formation of metabolites that are excreted via the kidneys . The compound can also affect metabolic flux and metabolite levels, influencing overall cellular metabolism.
Transport and Distribution
Within cells and tissues, Propyl-(5-pyridin-4-yl-[1,3,4]thiadiazol-2-yl)-amine is transported and distributed through interactions with transporters and binding proteins. These interactions facilitate its localization to specific cellular compartments or tissues where it exerts its effects . The compound’s distribution can be influenced by factors such as its lipophilicity and the presence of specific transporters that recognize and transport it across cellular membranes.
Subcellular Localization
The subcellular localization of Propyl-(5-pyridin-4-yl-[1,3,4]thiadiazol-2-yl)-amine is crucial for its activity and function. It may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . For instance, it may localize to the nucleus where it can interact with transcription factors and influence gene expression, or to the mitochondria where it can affect cellular metabolism and apoptosis.
属性
IUPAC Name |
N-propyl-5-pyridin-4-yl-1,3,4-thiadiazol-2-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N4S/c1-2-5-12-10-14-13-9(15-10)8-3-6-11-7-4-8/h3-4,6-7H,2,5H2,1H3,(H,12,14) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DRQIHGAVVDJUGX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC1=NN=C(S1)C2=CC=NC=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.30 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![5-(2,3,4-Trimethoxy-phenyl)-[1,3,4]thiadiazol-2-ylamine](/img/structure/B1309796.png)







![[3-(3-Methoxy-phenyl)-pyrazol-1-yl]-acetic acid](/img/structure/B1309819.png)
![5-Methyl-4-oxo-3-propyl-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxylic acid](/img/structure/B1309821.png)
![4-[2-(5-Methyl-1H-benzoimidazol-2-yl)-ethyl]-phenylamine](/img/structure/B1309824.png)



